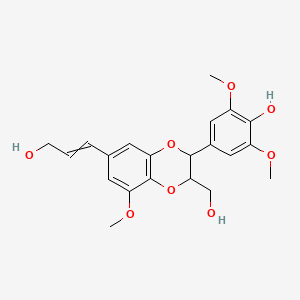

Nitidanin

Description

Properties

IUPAC Name |

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTAGXIJLPKJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nintedanib's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) implicated in tumor growth, angiogenesis, and metastasis. Initially developed as an anti-angiogenic agent, its therapeutic efficacy extends to directly inhibiting cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms of Nintedanib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction

Nintedanib, also known by its development code BIBF 1120 and brand names Ofev® and Vargatef®, is an orally available indolinone derivative.[1][2] It functions as a triple angiokinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α/β).[3][4] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades crucial for cancer progression.[1][2] This multi-targeted approach not only curtails tumor angiogenesis but also directly impacts cancer cell proliferation and survival, and may overcome resistance mechanisms associated with single-target anti-angiogenic therapies.[5][6] Nintedanib has received regulatory approval for the treatment of various malignancies, including non-small cell lung cancer (NSCLC), often in combination with chemotherapy.[4][6]

Molecular Targets and In Vitro Efficacy

Nintedanib exhibits potent inhibitory activity against a specific spectrum of kinases. Its primary targets are central to the processes of angiogenesis and cell proliferation. The in vitro efficacy of Nintedanib has been extensively characterized across a range of kinases and cancer cell lines, with IC50 values highlighting its potency and selectivity.

Kinase Inhibition Profile

Nintedanib's primary mechanism involves the inhibition of key receptor tyrosine kinases. A summary of its inhibitory activity against its principal targets is presented below.

| Kinase Target | IC50 (nM) |

| VEGFR1 (Flt-1) | 34 |

| VEGFR2 (KDR) | 13 - 21 |

| VEGFR3 (Flt-4) | 13 |

| FGFR1 | 69 |

| FGFR2 | 37 |

| FGFR3 | 108 |

| PDGFRα | 59 |

| PDGFRβ | 65 |

Data compiled from multiple sources.

Beyond its primary targets, Nintedanib also demonstrates inhibitory activity against other kinases, including members of the Src family (Lck, Lyn, and Src) and Flt-3, which may contribute to its overall anti-cancer effects.[1][7]

Anti-proliferative Activity in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Nintedanib have been evaluated in numerous cancer cell lines. The IC50 values vary depending on the cell line's specific genetic makeup and receptor expression profile.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 22.62 |

| HT-29 | Colorectal Cancer | 0.83 - 4.9 |

| SKOV3 | Ovarian Cancer | 28.76 |

| MCF7 | Breast Cancer | 8.28 |

| Malignant Pleural Mesothelioma (mean) | Mesothelioma | Not specified |

| PC9 | Non-Small Cell Lung Cancer | Not specified |

| H2228 | Non-Small Cell Lung Cancer | Not specified |

| H3122 | Non-Small Cell Lung Cancer | Not specified |

| H1993 | Non-Small Cell Lung Cancer | Not specified |

| H460 | Non-Small Cell Lung Cancer | Not specified |

| H1975 | Non-Small Cell Lung Cancer | Not specified |

Data compiled from multiple sources, including Selleck Chemicals and various publications.[8]

Core Signaling Pathways Modulated by Nintedanib

By inhibiting its primary targets, Nintedanib disrupts several critical downstream signaling pathways that are frequently dysregulated in cancer.

Inhibition of Pro-Angiogenic Signaling

Nintedanib's anti-angiogenic effects are mediated through the simultaneous blockade of VEGFR, FGFR, and PDGFR signaling pathways in endothelial cells, pericytes, and smooth muscle cells.[9] This leads to a reduction in tumor vascularization, vessel permeability, and overall tumor perfusion.[6]

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream PI3K/AKT and MAPK pathways to suppress angiogenesis.

Direct Anti-Tumor Cell Effects

In cancer cells that overexpress or have activating mutations in FGFR or PDGFR, Nintedanib can directly inhibit cell proliferation and induce apoptosis.[10] This is achieved through the blockade of key survival pathways.

Caption: Nintedanib directly inhibits oncogenic FGFR and PDGFR signaling in cancer cells, leading to decreased proliferation and increased apoptosis.

Mechanisms of Resistance

Despite its efficacy, resistance to Nintedanib can develop through various mechanisms. Understanding these is crucial for developing effective combination therapies and second-line treatments.

-

Activation of Alternative Signaling Pathways: Upregulation of alternative pro-angiogenic or survival pathways can bypass the inhibitory effects of Nintedanib. For instance, activation of the PI3K pathway has been identified as a resistance mechanism in bladder cancer.[11]

-

Drug Efflux Pumps: Increased expression of drug efflux pumps, such as ABCB1 (P-glycoprotein), can reduce the intracellular concentration of Nintedanib, thereby diminishing its efficacy. This has been observed in small cell lung cancer cell lines.[12]

-

Lysosomal Sequestration: Nintedanib can be trapped within lysosomes in cancer cells, preventing it from reaching its intracellular targets.[13]

-

Mutations in Target Kinases: While less common for Nintedanib compared to other TKIs, acquired mutations in the kinase domains of VEGFR, FGFR, or PDGFR could potentially confer resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Nintedanib.

In Vitro Kinase Inhibition Assay (VEGFR2)

This assay determines the direct inhibitory effect of Nintedanib on the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human VEGFR2 kinase (BPS Bioscience, Cat. No. 6042)

-

Kinase-Glo® Max Luminescence Kinase Assay (Promega)

-

ATP

-

Poly (4:1 Glu, Tyr) peptide substrate

-

Nintedanib

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of Nintedanib in the assay buffer.

-

In a 96-well plate, add 5 µL of the Nintedanib dilution to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 20 µL of a solution containing VEGFR2 and the peptide substrate to each well.

-

Initiate the reaction by adding 25 µL of ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each Nintedanib concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

Nintedanib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of Nintedanib and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Phosphorylated AKT and ERK

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Caption: A typical workflow for Western blot analysis to assess protein phosphorylation.

Procedure:

-

Culture cancer cells to 70-80% confluency and treat with Nintedanib for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Nintedanib in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line (e.g., H460 NSCLC cells)

-

Matrigel (optional)

-

Nintedanib formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Nintedanib (e.g., 50 mg/kg, daily) or vehicle control via oral gavage.

-

Measure tumor volume with calipers every 2-3 days using the formula: (length x width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunofluorescence Staining for CD31

This technique is used to visualize and quantify blood vessel density in tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody: anti-CD31

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval by heating the slides in the appropriate buffer.

-

Permeabilize the sections with a detergent (e.g., 0.25% Triton X-100 in PBS).

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the slides with mounting medium and visualize using a fluorescence microscope.

-

Quantify microvessel density by counting the number of CD31-positive vessels per field of view.

Conclusion

Nintedanib's multifaceted mechanism of action, encompassing both potent anti-angiogenic effects and direct anti-tumor activity, underscores its significance in the oncology therapeutic landscape. Its ability to simultaneously inhibit VEGFR, FGFR, and PDGFR signaling pathways provides a robust strategy for combating tumor growth and progression. A thorough understanding of its molecular interactions, as detailed in this guide, is paramount for optimizing its clinical application, overcoming resistance, and designing novel combination therapies to improve patient outcomes. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate cellular and molecular responses to Nintedanib in various cancer contexts.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methodology of murine lung cancer mimics clinical lung adenocarcinoma progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Pathways Modulated by Nitidine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of Nitidine Chloride (NC), a natural benzophenanthridine alkaloid. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in the field of inflammation therapeutics.

Core Anti-inflammatory Mechanisms

Nitidine Chloride exerts its anti-inflammatory properties through the modulation of several key signaling cascades. Primarily, it has been demonstrated to suppress pro-inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2][3][4]. These actions collectively lead to a significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[1][3].

Furthermore, emerging evidence suggests that Nitidine Chloride's anti-inflammatory profile is multifaceted. It has been shown to inhibit the activation of the NLRP3 inflammasome by scavenging Reactive Oxygen Species (ROS)[5]. Additionally, NC can promote an anti-inflammatory environment by enhancing the production of the regulatory cytokine IL-10, an effect mediated through the inhibition of Topoisomerase I[6]. There is also evidence of its ability to modulate the JAK/STAT pathway, which is crucial in cytokine signaling[7][8].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Nitidine Chloride on various inflammatory markers and cellular processes.

Table 2.1: Effect of Nitidine Chloride on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Cytokine | NC Concentration (µM) | Inhibition of mRNA Expression (%) | Inhibition of Protein Secretion (%) |

| TNF-α | 1 | ~25% | ~40% |

| 5 | ~75% | ~80% | |

| IL-1β | 1 | ~30% | ~35% |

| 5 | ~80% | ~70% | |

| IL-6 | 1 | ~40% | ~50% |

| 5 | ~90% | ~85% | |

| Data is estimated from graphical representations in the cited literature and presented as approximate values.[1] |

Table 2.2: Inhibitory Concentration (IC50) of Nitidine Chloride in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Duration (h) | Assay |

| U87 | Human Glioblastoma | ~7.5 | 48 | CCK-8 |

| LN18 | Human Glioblastoma | ~5.0 - 7.5 | 48 | CCK-8 |

| A549 | Human Lung Cancer | ~4.0 | 48 | CCK-8 |

| H1975 | Human Lung Cancer | ~14.0 | 48 | CCK-8 |

| Note: These IC50 values pertain to anti-proliferative effects in cancer cell lines, which may be relevant for understanding the compound's general cytotoxicity and potency.[7][9] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by Nitidine Chloride.

NF-κB Signaling Pathway Inhibition

Nitidine Chloride inhibits the canonical NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Nitidine Chloride.

MAPK Signaling Pathway Inhibition

Nitidine Chloride has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, ERK1/2, and JNK. This inhibition disrupts the downstream signaling cascade that would otherwise contribute to the inflammatory response.

Caption: Inhibition of MAPK signaling pathways by Nitidine Chloride.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Nitidine Chloride.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

This protocol describes the in vitro model used to assess the anti-inflammatory properties of Nitidine Chloride.

-

Cell Culture:

-

The RAW 264.7 murine macrophage cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM).[10][11]

-

The medium is supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10][11]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10][12]

-

-

Cell Plating:

-

For cytokine analysis (ELISA), cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well.[13]

-

For protein analysis (Western Blot) or RNA extraction (RT-PCR), cells are seeded in 6-well plates at a density of 4 x 10^5 cells/mL.[10]

-

Cells are allowed to adhere and acclimate for 24 hours prior to treatment.[10][13]

-

-

Treatment and Stimulation:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of Nitidine Chloride (e.g., 1 µM, 5 µM) for 1 hour.[10]

-

Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 50-100 ng/mL to induce an inflammatory response.[1][13]

-

Incubation times vary depending on the downstream application: 1-6 hours for RNA analysis, 30 minutes for signaling protein phosphorylation analysis, and 12-24 hours for cytokine secretion analysis.[1][10][11]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is used to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection:

-

After the designated incubation period, the cell culture supernatant is collected from each well.

-

The supernatant is centrifuged to remove any cells or debris and stored at -70°C until analysis.[11]

-

-

ELISA Procedure:

-

Commercial ELISA kits for TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions.[11][14][15]

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[16]

-

Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.[16]

-

Sample Incubation: Standards and collected supernatants are added to the wells and incubated to allow the cytokine to bind to the capture antibody.[16]

-

Detection: A biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP).[16][17]

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.[17]

-

Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.[14]

-

Quantification: A standard curve is generated from the absorbance values of the standards, and the concentration of cytokines in the samples is calculated from this curve.[17]

-

Western Blot Analysis for Signaling Proteins

This protocol is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis and Protein Extraction:

-

After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).[10]

-

Cells are lysed using a RIPA lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.[10]

-

The cell lysate is centrifuged, and the supernatant containing the total protein is collected.[10]

-

-

Protein Quantification:

-

The total protein concentration in each sample is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 40 µg) from each sample are separated by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and their total protein counterparts) overnight at 4°C.[18]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of Nitidine Chloride.

Caption: General experimental workflow for in vitro anti-inflammatory studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitidine chloride inhibits LPS-induced inflammatory cytokines production via MAPK and NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nitidine chloride, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]

- 5. Nitidine Chloride Alleviates Inflammation and Cellular Senescence in Murine Osteoarthritis Through Scavenging ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitidine chloride exerts anti-inflammatory action by targeting Topoisomerase I and enhancing IL-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitidine chloride suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitidine chloride inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitidine chloride possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Nitidanin: A Technical Guide to its Natural Sourcing and Isolation from Onopordum acanthium

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to detail the natural sources and potential isolation methodologies for Nitidanin, a lignan present in the medicinal plant Onopordum acanthium, commonly known as Scotch thistle. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Onopordum acanthium has a rich history in traditional medicine, utilized for its anti-inflammatory, antitumor, and cardiotonic properties.[1][2] The plant is a rich source of various bioactive compounds, including flavonoids, phenylpropanoids, triterpenoids, sesquiterpene lactones, and lignans.[1][2] Among these, this compound, specifically this compound diisovalerianate, has been identified as a constituent of this plant.[1]

This guide provides a structured overview of the phytochemical landscape of Onopordum acanthium, detailed hypothetical experimental protocols for the isolation of this compound based on established methodologies for lignan extraction, and a summary of quantitative data available for other compounds isolated from this species.

Phytochemical Composition of Onopordum acanthium

Onopordum acanthium is a veritable reservoir of secondary metabolites. Various parts of the plant, including the aerial parts, roots, and seeds, contain a diverse array of chemical compounds.[1][2] A summary of the major classes of compounds and specific examples is presented below.

Table 1: Major Phytochemicals Identified in Onopordum acanthium

| Compound Class | Specific Compounds Identified | Plant Part | Reference |

| Lignans | This compound diisovalerianate, Arctiin, Matairesinol, Pinoresinol, Syringaresinol, Medioresinol | Aerial parts, Achenes | [1] |

| Flavonoids | Apigenin, Luteolin, Hispidulin, Nepetin, Scutellarein 4'-methyl ether | Aerial parts, Leaves, Flowers | [1] |

| Sesquiterpene Lactones | Onopordopicrin, Arctiopicrin | Leaves, Herb | [1] |

| Triterpenoids | α- and β-amyrin, Lupeol, Taraxasterol | Leaves, Stems, Flowers, Achenes | [1] |

| Phenylpropanoids | Caffeic acid, Chlorogenic acid, Isochlorogenic acid | Capitula, Achenes | [1] |

| Coumarins | Aesculin, Aesculetin | Herb | [1] |

Isolation of this compound: A Proposed Experimental Protocol

While the existing literature confirms the presence of this compound diisovalerianate in Onopordum acanthium, a specific and detailed experimental protocol for its isolation is not explicitly available. However, based on established methodologies for the isolation of lignans from plant matrices, a comprehensive hypothetical protocol is outlined below. This protocol is designed to provide a robust framework for researchers aiming to isolate and purify this compound.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Onopordum acanthium should be collected during the flowering season.

-

Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: A non-polar solvent (e.g., n-hexane) should be used for initial defatting, followed by extraction with a more polar solvent like methanol or ethanol to extract the lignans.

-

Procedure:

-

The powdered plant material is first macerated with n-hexane to remove lipids and other non-polar constituents.

-

The defatted plant material is then subjected to exhaustive extraction with methanol using a Soxhlet apparatus or maceration with agitation.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation

-

Liquid-Liquid Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Lignans are expected to be concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography: The chloroform and/or ethyl acetate fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water or methanol-water) to yield pure this compound.

Structural Elucidation

-

The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from Onopordum acanthium.

Quantitative Data on Isolated Compounds from Onopordum acanthium

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, yields for other compounds isolated from Onopordum acanthium provide a general indication of the abundance of secondary metabolites in this plant.

Table 2: Yields of Selected Compounds Isolated from Onopordum acanthium

| Compound | Plant Part | Starting Material (Dry Weight) | Yield | Reference |

| Apigenin and Luteolin | Aerial part | 4.4 kg | 4.5 mg | [1] |

| Scutellarein 4'-methyl ether | Leaves | 215 g | 9.5 mg | [1] |

| Onopordopicrin | Fresh leaves | 10 kg | 3.5 g | [1] |

| Pinoresinol | Air-dried herb | 4.4 kg | 5.5 mg | [1] |

| Syringaresinol | Air-dried herb | 4.4 kg | 9.4 mg | [1] |

| Medioresinol | Air-dried herb | 4.4 kg | 3.4 mg | [1] |

Note: The yield of this compound diisovalerianate has not been reported in the surveyed scientific literature.

Biological Activity and Signaling Pathways

The extracts of Onopordum acanthium have been reported to possess various pharmacological activities, including anti-inflammatory, antiproliferative, and cardiotonic effects.[1] However, the specific biological activities of isolated this compound and the signaling pathways it may modulate have not been elucidated in the available scientific literature. Further research is required to determine the pharmacological profile of this specific lignan.

Logical Relationship of the Isolation Process

Caption: Logical steps in the proposed isolation of this compound.

This technical guide consolidates the current knowledge on this compound from Onopordum acanthium and provides a practical framework for its isolation. It is anticipated that this information will facilitate further research into the chemistry and pharmacology of this promising natural product.

References

Pharmacological Profile of Lignans from Scotch Thistle (Onopordum acanthium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scotch thistle (Onopordum acanthium), a plant with a history in traditional medicine for treating inflammatory conditions and tumors, is a rich source of various bioactive phytochemicals.[1][2][3][4] Among these, a class of polyphenolic compounds known as lignans has garnered significant scientific interest. This technical guide provides an in-depth overview of the pharmacological properties of lignans identified in Onopordum acanthium, with a focus on their quantitative biological activities, the experimental methodologies used to determine these activities, and the underlying molecular signaling pathways. The lignans discussed include arctiin, pinoresinol, medioresinol, and syringaresinol. It is noteworthy that while nitidanin diisovalerianate has also been identified in Scotch thistle, there is a conspicuous absence of publicly available pharmacological data for this specific compound.

Identified Lignans and Their Pharmacological Activities

The primary lignans isolated from Onopordum acanthium and subjected to pharmacological evaluation include arctiin, pinoresinol, medioresinol, and syringaresinol. These compounds exhibit a range of biological effects, most notably anti-inflammatory, antioxidant, and cytotoxic (anti-cancer) activities. The following sections provide a detailed profile for each of these lignans.

Arctiin and its Aglycone, Arctigenin

Arctiin is a lignan glycoside that is metabolized to its aglycone, arctigenin, which is often responsible for its biological activity.

Anti-inflammatory Activity

Arctigenin has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This inhibition is mediated, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antioxidant Activity

The antioxidant properties of arctiin and arctigenin have been evaluated using various assays. They have been shown to scavenge free radicals, although their activity may be less potent compared to other antioxidants.

Anticancer Activity

Arctigenin has shown significant antiproliferative effects in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human leukemia (HL-60) cells.

Table 1: Quantitative Pharmacological Data for Arctiin/Arctigenin

| Activity | Assay/Model | Target/Mediator | Result (IC₅₀/EC₅₀) | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | NO Production | 8.4 µM (Arctigenin) | [3] |

| LPS-stimulated RAW 264.7 cells | TNF-α Production | 19.6 µM (Arctigenin) | [3] | |

| LPS-stimulated THP-1 cells | TNF-α Production | 25.0 µM (Arctigenin) | [3] | |

| LPS-stimulated RAW 264.7 cells | IL-6 Production | 29.2 µM (Arctigenin) | [3] | |

| Antioxidant | DPPH Radical Scavenging | DPPH Radical | >500 µg/mL (Arctigenin) | [5] |

| Anticancer | HL-60 (Human Leukemia) cells | Cell Proliferation | < 100 ng/mL (Arctigenin) |

Pinoresinol

Pinoresinol is a furofuran lignan with a range of documented biological activities.

Anti-inflammatory and Antioxidant Activity

Pinoresinol exhibits both anti-inflammatory and antioxidant properties. It can inhibit the production of TNF-α, likely through the modulation of NF-κB and AP-1 signaling. Furthermore, its antioxidant capacity has been demonstrated in various in vitro assays.

Antihyperglycemic Activity

Pinoresinol and its glycosides have been shown to inhibit the α-glucosidase enzyme, suggesting a potential role in managing hyperglycemia.

Anticancer Activity

Studies have indicated that pinoresinol can induce apoptosis and cause cell cycle arrest at the G2/M phase in colon cancer cell lines, highlighting its chemopreventive potential.

Table 2: Quantitative Pharmacological Data for Pinoresinol

| Activity | Assay/Model | Target/Mediator | Result (IC₅₀/EC₅₀) | Reference |

| Antihyperglycemic | α-glucosidase inhibition assay | α-glucosidase | 48.13 µg/mL (pinoresinol-4-O-β-D-glucopyranoside) | [6] |

| Antioxidant | FRAP Assay | Ferric Reducing Power | 418.47 µmol/g (ascorbic acid equivalent) | [6] |

| ABTS Assay | ABTS Radical Cation | 1091.3 µmol/g (ascorbic acid equivalent) | [6] |

Medioresinol

Medioresinol is another furofuran lignan that has been investigated for its pharmacological potential.

Anti-inflammatory Activity

Medioresinol has been shown to inhibit the production of the pro-inflammatory cytokine IL-12p40 in LPS-stimulated bone marrow-derived dendritic cells.

Cardioprotective Effects

This lignan has demonstrated protective effects in models of myocardial infarction-induced heart failure. It is believed to exert these effects by activating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, and by reducing oxidative stress and inflammation.

Antimicrobial Activity

Medioresinol has also been reported to have antifungal activity against Candida albicans, inducing mitochondrial-mediated apoptosis.

Table 3: Quantitative Pharmacological Data for Medioresinol

| Activity | Assay/Model | Target/Mediator | Result (IC₅₀/EC₅₀) | Reference |

| Anti-inflammatory | LPS-stimulated BMDCs | IL-12p40 Production | 2 µM | [1] |

| Antifungal | Candida albicans | Fungal Growth | MIC: 3.125-6.25 µg/mL | [1] |

Syringaresinol

Syringaresinol is a symmetrical lignan that has been studied for its diverse pharmacological effects.

Anti-inflammatory and Antioxidant Activity

Syringaresinol possesses both anti-inflammatory and antioxidant properties. It can protect against diabetic cardiomyopathy by mitigating inflammation, cardiac fibrosis, and oxidative stress. The underlying mechanism is thought to involve the restoration of the Keap1/Nrf2 antioxidant response system and the inhibition of the TGF-β/Smad signaling pathway, which is involved in fibrosis.

Mitochondrial Biogenesis

In skeletal muscle cells, syringaresinol has been found to induce mitochondrial biogenesis through the activation of the PPARβ pathway.

Table 4: Quantitative Pharmacological Data for Syringaresinol

| Activity | Assay/Model | Target/Mediator | Result (IC₅₀/EC₅₀) | Reference |

| Mitochondrial Biogenesis | PPARβ Activation Assay | PPARβ | EC₅₀: 18.11 ± 4.77 µM | [7] |

| PPARβ Binding Assay | PPARβ | K_D_: 27.62 ± 15.76 µM | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological evaluation of lignans from Scotch thistle.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

-

Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). This solution has a deep violet color.

-

Sample Preparation : The lignan is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution, from which serial dilutions are made.

-

Reaction : A fixed volume of the DPPH solution is mixed with various concentrations of the lignan sample in a 96-well plate or cuvettes. A control containing only the DPPH solution and the solvent is also prepared.

-

Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.[6][8][9][10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cell lines.

-

Cell Seeding : Cells (e.g., cancer cell lines or macrophages) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the lignan for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

Incubation : The plate is incubated for a further 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the purple formazan crystals.

-

Measurement : The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][2][3][4]

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

-

Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment : Cells are pre-treated with various concentrations of the lignan for a certain period (e.g., 1 hour).

-

Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) to the cell culture and incubating for a specified time (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement : The production of NO, an inflammatory mediator, is assessed by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis : To investigate the mechanism of action, the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs) are analyzed by Western blotting.[12][13][14][15][16]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction : After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : The concentration of protein in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation) overnight at 4°C.

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression.[7][17]

Signaling Pathways and Experimental Workflows

The pharmacological effects of the lignans from Scotch thistle are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Workflow for assessing anti-inflammatory activity.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchhub.com [researchhub.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. marinebiology.pt [marinebiology.pt]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

In Silico Docking of Nitidanin with Inflammatory Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Inflammation is a complex biological response implicated in numerous pathologies. The identification of novel anti-inflammatory agents is a critical area of drug discovery. Nitidanin, a natural compound, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the methodologies and potential outcomes of in silico docking studies of this compound with key inflammatory protein targets. Due to the current absence of published specific docking data for this compound, this document serves as a detailed procedural roadmap, presenting a hypothetical yet plausible set of results for illustrative purposes. The protocols and data herein are based on established computational drug discovery workflows and findings for similar natural products.

Introduction to In Silico Docking in Inflammation Research

Inflammation is mediated by a host of proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2).[1][2] These molecules represent key targets for anti-inflammatory drug development. In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and elucidating potential mechanisms of action at the molecular level.[5]

This guide outlines a hypothetical in silico study of this compound against three prominent inflammatory targets: COX-2, TNF-α, and Interleukin-6 (IL-6).

Hypothetical Docking Study Data of this compound

The following table summarizes hypothetical quantitative data from a simulated docking study of this compound against selected inflammatory targets. These values are for illustrative purposes to demonstrate how such data is typically presented.

| Target Protein | PDB ID | Ligand (this compound) Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Number of Hydrogen Bonds |

| COX-2 | 5KIR | -8.5 | TYR355, ARG120, SER530 | 3 |

| TNF-α | 2AZ5 | -7.8 | TYR119, GLY121, LEU57 | 2 |

| IL-6 | 1N26 | -7.2 | SER176, ARG179, GLN183 | 2 |

Detailed Experimental Protocols

This section details the standard methodologies for performing in silico docking studies.

Protein and Ligand Preparation

3.1.1. Target Protein Acquisition and Preparation: The three-dimensional crystal structures of the target proteins (COX-2, TNF-α, and IL-6) are retrieved from the Protein Data Bank (PDB).[1] Protein preparation is a critical step involving the removal of water molecules and existing ligands, the addition of polar hydrogen atoms, and the assignment of charges using force fields like Gasteiger.[1] Energy minimization of the protein structure is then performed to relieve any steric clashes.

3.1.2. Ligand Preparation: The 3D structure of this compound is obtained from a chemical database such as PubChem or constructed using molecular modeling software. The ligand is then prepared by assigning rotatable bonds, adding hydrogen atoms, and computing Gasteiger charges. The final structure is saved in a suitable format, such as PDBQT for use with AutoDock Vina.

Molecular Docking Simulation

3.2.1. Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand in the original PDB structure to encompass the binding pocket.[1]

3.2.2. Docking Algorithm and Parameters: Molecular docking is performed using software such as AutoDock Vina.[1] This program utilizes a Lamarckian genetic algorithm for ligand conformational searching. The docking parameters typically include the number of binding modes to generate and an exhaustiveness level for the search.

3.2.3. Analysis of Docking Results: The results are analyzed based on the binding affinity (in kcal/mol), with more negative values indicating a stronger predicted interaction.[6][7] The binding poses of the ligand in the protein's active site are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.[6]

Visualization of Pathways and Workflows

Signaling Pathway of Inflammatory Targets

The following diagram illustrates a simplified signaling cascade involving TNF-α and its downstream effects, which can be a target for inhibitors like this compound.

Caption: Simplified TNF-α signaling cascade.

Experimental Workflow for In Silico Docking

The diagram below outlines the typical workflow for an in silico molecular docking study.

Caption: In Silico Docking Workflow.

Conclusion

While specific experimental data for the in silico docking of this compound with inflammatory targets is not yet available in the public domain, this guide provides a robust framework for conducting such research. The outlined protocols and hypothetical data serve as a blueprint for future computational studies. The potential for this compound to interact favorably with key inflammatory targets, as illustrated, underscores the value of pursuing further in silico and subsequent in vitro and in vivo validation to explore its therapeutic potential as an anti-inflammatory agent.

References

- 1. Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking analysis of natural compounds as TNF-α inhibitors for Crohn's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. In Silico Drug Repurposing for Anti-Inflammatory Therapy: Virtual Search for Dual Inhibitors of Caspase-1 and TNF-Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Nitidanin Diisovalerianate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Nitidanin diisovalerianate, a natural compound found in various plants of the Asteraceae family. This document synthesizes available research to present key data, detailed experimental protocols, and conceptual workflows relevant to assessing the cytotoxic potential of this compound.

Introduction to this compound Diisovalerianate and its Therapeutic Potential

This compound diisovalerianate is a sesquiterpene lactone that has been isolated from plants such as Onopordum acanthium.[1] Natural products are a significant source of new therapeutic agents, and compounds like this compound diisovalerianate are of interest for their potential pharmacological activities. Preliminary studies on extracts containing this compound have suggested anti-inflammatory and antiproliferative properties, warranting a closer examination of the cytotoxicity of the isolated compound.[1][2][3][4] Understanding the cytotoxic profile of this compound diisovalerianate is a critical first step in evaluating its potential as a drug candidate.

Quantitative Cytotoxicity Data

The following table summarizes the quantitative data from antiproliferative and cytotoxic evaluations of extracts containing this compound diisovalerianate. It is important to note that these studies were conducted on plant extracts and not on the isolated compound. However, this data provides a valuable preliminary indication of potential bioactivity.

| Plant Extract/Compound | Cell Line(s) | Assay Type | Endpoint Measured | Key Findings | Reference(s) |

| Chloroform extract of Onopordum acanthium (containing this compound diisovalerianate) | HeLa, MCF7, A431 | MTT Assay | Cell Proliferation Inhibition | Significant inhibition of cell growth at 30 µg/mL. | [4] |

| Extracts and isolated compounds from Onopordum acanthium | Not specified in detail for cytotoxicity of all compounds | XTT Viability Assay | Cell Viability | Inhibitory effects on inflammatory markers were not due to cytotoxicity. | [3] |

Experimental Protocols

This section details the methodologies for key experiments typically employed in the preliminary cytotoxicity screening of a novel compound like this compound diisovalerianate. These protocols are based on standard practices in the field.[5][6][7][8]

Cell Culture

A variety of human cancer cell lines are commonly used for initial cytotoxicity screening to assess the compound's potential as an anticancer agent.[9] Commonly used cell lines include:

-

HeLa (Cervical Cancer)

-

MCF7 (Breast Cancer)

-

A431 (Skin Cancer)

-

HepG2 (Liver Cancer)[10]

-

A549 (Lung Cancer)[9]

Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

A range of in vitro assays are available to measure cytotoxicity, each with its own principle.[7][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound diisovalerianate (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures cell viability.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

XTT Reagent Addition: After the treatment period, the XTT labeling mixture is added to each well.

-

Incubation: The plate is incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength between 450 and 500 nm.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound.

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway Involvement

Based on studies of extracts containing this compound diisovalerianate and other sesquiterpene lactones, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways.

Caption: Potential inhibition of NF-κB and COX-2 pathways.

Conclusion

The preliminary data available on extracts containing this compound diisovalerianate suggest that it may possess antiproliferative properties. However, to fully understand its potential as a therapeutic agent, it is crucial to conduct comprehensive cytotoxicity studies on the isolated compound. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Future research should focus on determining the IC50 values of pure this compound diisovalerianate across a panel of cancer cell lines and elucidating its precise mechanism of action.

References

- 1. Traditional Medicine Plant, Onopordum acanthium L. (Asteraceae): Chemical Composition and Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. eta.bibl.u-szeged.hu [eta.bibl.u-szeged.hu]

- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 7. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Onopordum acanthium and its Lignans: A Technical Guide

This technical guide provides an in-depth overview of the traditional ethnobotanical applications of Onopordum acanthium, commonly known as Scotch Thistle, with a specific focus on the chemical properties and biological activities of its constituent lignans. This document is intended for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical and Traditional Uses

Onopordum acanthium has a rich history of use in traditional medicine across Europe and Asia.[1][2][3][4] It has been traditionally employed as an anti-inflammatory, antitumor, and cardiotonic agent.[1][2][3][4][5] The juice of the plant has been utilized in the treatment of cancers and ulcers, while a decoction of the root is known for its astringent properties, used to reduce discharges from mucous membranes.[6] The flowering plant is recognized for its cardiotonic effects and is a component in some proprietary heart medicines.[6]

In folk medicine, various parts of the plant have been used to address a range of ailments. The powder, juice, and decoction of the aerial parts are known for their diuretic effects and for treating nervousness.[1] Furthermore, O. acanthium has been reported to stimulate the central nervous system and possesses cardiotonic and haemostatic properties.[1] In some cultures, it has been used as a bactericide and for the treatment of inflammation of the bladder, as well as respiratory and urinary systems.[7] Beyond its medicinal applications, the flower buds and stems have been consumed as a vegetable, similar to artichokes and cardoons.[8]

Phytochemical Composition: Lignans and Other Bioactive Compounds

Onopordum acanthium is a rich source of various bioactive secondary metabolites, including flavonoids, phenylpropanoids, triterpenoids, sesquiterpene lactones, sterols, and notably, lignans.[1][2][3][4][5]

Lignans

Several lignans have been isolated from the aerial parts of Onopordum acanthium. The primary lignans identified include pinoresinol, syringaresinol, and medioresinol.[1][6] Quantitative analysis has provided the following yields from air-dried herb material:

| Lignan | Yield (mg) per 4.4 kg of Air-Dried Herb | Reference |

| Pinoresinol | 5.5 | [1][6] |

| Syringaresinol | 9.4 | [1][6] |

| Medioresinol | 3.4 | [1][6] |

Other Phenolic Compounds

The plant also contains a significant amount of other phenolic compounds, including flavonoids. The content of these compounds can vary depending on the plant part and the extraction solvent used.

| Plant Part | Extraction Solvent | Total Phenol Content (mg Gallic Acid Equivalent/L of extract) | Total Flavonoid Content (mg Quercetin Equivalent/L of extract) | Reference |

| Flowers | Ethanol | 19.71 | 30.37 | [1] |

| Flowers | Methanol | 24.70 | 42.09 | [1] |

| Flowers | Acetone | 13.94 | 32.40 | [1] |

| Leaves | Ethanol | 26.34 | 40.06 | [1] |

| Leaves | Methanol | 30.47 | 53.18 | [1] |

| Leaves | Acetone | 36.67 | 85.37 | [1] |

Pharmacological Activities of Onopordum acanthium and its Lignans

The diverse array of phytochemicals in Onopordum acanthium contributes to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

The anti-inflammatory properties of O. acanthium are well-documented in traditional medicine and have been substantiated by modern pharmacological studies.[1][2][3][4][5] The lignan pinoresinol, in particular, has demonstrated potent anti-inflammatory effects. It has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

| Compound | Biological Activity | IC50 | Cell Line | Reference |

| Pinoresinol | Inhibition of IL-1β induced NF-κB activation | 60 µmol/L | Caco-2 | [9] |

Anticancer Activity

Traditional use of O. acanthium for treating cancer is supported by in vitro studies demonstrating the cytotoxic effects of its extracts and isolated compounds.[6][10] A crude hydromethanolic extract of the leaves has shown significant cytotoxicity against glioblastoma cells. The lignan pinoresinol has also exhibited potent antiproliferative activity against human leukemia cells.

| Extract/Compound | Cell Line | IC50 | Assay Method | Reference |

| O. acanthium Leaf Extract | U-373 (Glioblastoma) | 309 µg/ml | Trypan Blue Exclusion | [11] |

| Pinoresinol | HL60 (Human Leukemia) | 8 µM | Not specified | [12] |

| Pinoresinol | HL60R (Multidrug Resistant) | 32 µM | Not specified | [12] |

Experimental Protocols

Extraction and Isolation of Lignans from Onopordum acanthium

The following is a general protocol for the extraction and isolation of lignans from the aerial parts of Onopordum acanthium, based on common phytochemical methodologies.

1. Plant Material Preparation:

-

Air-dry the aerial parts (leaves, stems, flowers) of Onopordum acanthium at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 4.4 kg) in a suitable solvent such as methanol or a methanol/water mixture (e.g., 80:20 v/v) at room temperature for an extended period (e.g., 7 days), with occasional agitation.[13]

-

Filter the extract through Whatman No. 1 filter paper to separate the marc from the liquid extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3. Fractionation and Isolation:

-

The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Further purification of the lignan-containing fractions (typically the chloroform or ethyl acetate fraction) is achieved through column chromatography.

-

Column: Silica gel (60-120 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.

-

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm).

-

Combine the fractions showing similar TLC profiles and concentrate them.

-

Final purification of the isolated lignans can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

4. Structure Elucidation:

-

The chemical structures of the purified lignans are elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[14][15]

In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay

This protocol outlines a method to assess the inhibitory effect of Onopordum acanthium lignans on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 24-well plate at an appropriate density.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Treatment and Stimulation:

-

After 24 hours of transfection, treat the cells with varying concentrations of the purified lignans (e.g., pinoresinol) for a specified pre-incubation period (e.g., 1-2 hours).

-

Induce NF-κB activation by stimulating the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) for 6-8 hours.

3. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage of NF-κB inhibition for each treatment group compared to the stimulated, untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the lignan concentration.

In Vitro Anticancer Assay: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Onopordum acanthium lignans on cancer cell lines.

1. Cell Seeding:

-

Seed cancer cells (e.g., U-373, HL60) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

-

Treat the cells with a range of concentrations of the purified lignans for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

3. MTT Incubation:

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the lignan concentration.

Signaling Pathways and Mechanisms of Action

The bioactive lignans from Onopordum acanthium exert their pharmacological effects by modulating various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway by Pinoresinol

Pinoresinol has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is crucial in regulating the expression of genes involved in inflammation, immunity, and cell survival.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Onopordum acanthium L. extract attenuates pancreatic β-Cells and cardiac inflammation in streptozocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyprusjmedsci.com [cyprusjmedsci.com]

- 8. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of Bioactive Compounds from Scotch Thistle (Onopordum acanthium L.) Seeds [ps.tbzmed.ac.ir]

- 13. scribd.com [scribd.com]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Nitidanin in Plant Extracts by RP-HPLC

Disclaimer: The following application note and protocol have been developed based on general principles for the HPLC quantification of phenolic compounds in plant extracts. The compound "Nitidanin" could not be specifically identified in the scientific literature, and it is presumed to be either a novel or a misspelled compound. A recent study on the phytochemicals of Alnus nitida did not mention this compound.[1][2][3] This protocol, therefore, serves as a representative methodology and should be optimized and fully validated for the specific analyte and plant matrix .

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4][5] This application note describes a robust Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, a hypothetical bioactive compound, in plant extracts. The method is designed to be simple, accurate, and reproducible, making it suitable for quality control and research purposes in the fields of phytochemistry and drug development.[6]

Principle

The method utilizes RP-HPLC with a C18 column to separate this compound from other components in the plant extract.[7] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase.[4] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.[8] Detection is performed using a Diode-Array Detector (DAD), which allows for the monitoring of the analyte at its maximum absorption wavelength, ensuring high sensitivity and selectivity.[9] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.[5]

Experimental Protocol

Reagents and Materials

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Acid: Formic acid or acetic acid, analytical grade.

-

Reference Standard: this compound (purity >98%).

-

Plant Material: Dried and powdered plant tissue.

-

Extraction Solvents: Methanol or a mixture of methanol/water (e.g., 80:20 v/v).[10]

-

Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or Nylon).

Instrumentation

-

An HPLC system equipped with:

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

Diode-Array Detector (DAD)

-

Chromatography Data System (e.g., Chemstation).[5]

-

-

Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

-

Ancillary Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer.

Sample Preparation: Extraction

-

Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.[11]

-

Add 10 mL of the extraction solvent (e.g., 80% methanol).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.[12]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.[12]

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[7]

HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-25 min: 10-70% B; 25-30 min: 70-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL[5] |

| Detection Wavelength | To be determined by UV scan of this compound (e.g., 280 nm) |

Method Validation

The developed method should be validated according to ICH guidelines, evaluating the following parameters:[13]

-

Specificity: Assessed by comparing the chromatograms of a blank, a placebo (if applicable), the standard, and the plant extract to ensure no interference at the retention time of this compound.[14]

-